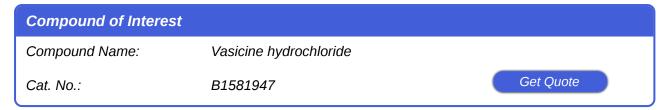




Application Notes and Protocols: Vasicine Hydrochloride

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Audience: Researchers, scientists, and drug development professionals.

Introduction: Vasicine, a quinazoline alkaloid primarily isolated from the plant Justicia adhatoda (Adhatoda vasica), is a well-researched bioactive compound with a wide spectrum of pharmacological activities.[1][2] Its hydrochloride salt is often used in experimental settings for improved solubility and stability. Vasicine and its derivatives have demonstrated significant potential as bronchodilators, anti-inflammatories, antioxidants, cholinesterase inhibitors, and cardioprotective agents.[2][3][4][5][6] These application notes provide a summary of quantitative data and detailed experimental protocols for researchers investigating the therapeutic potential of **vasicine hydrochloride**.

Cardioprotective Effects

Vasicine has been shown to protect against myocardial infarction (MI) in vivo by mitigating oxidative stress, inflammation, and apoptosis, primarily through the activation of the PI3K/Akt signaling pathway.[3]

Quantitative Data: Cardioprotective Activity

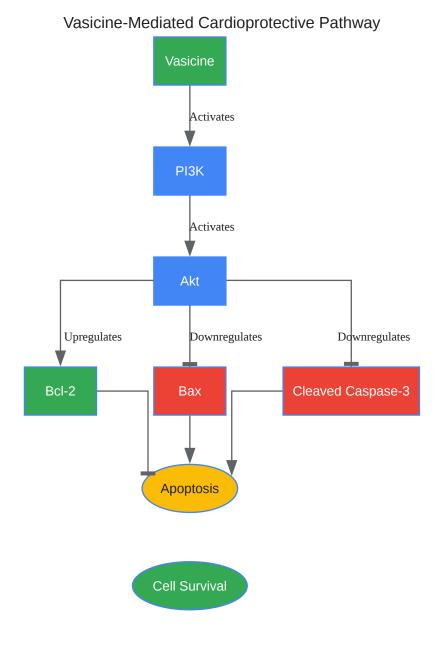


| Parameter | Model | Treatment | Dosage | Result | Reference |
|------------------------|--|-------------------------------|---------------------|--|-----------|
| Myocardial Necrosis | Isoproterenol (ISO)- induced MI in rats | Vasicine (p.o. for 7 days) | 2.5, 5, 10 mg/kg | Dose- dependent reduction in LDH, CK-MB, and TnT levels | [3] |
| Cardiac Function | ISO-induced MI in rats | Vasicine (p.o. for 7 days) | 2.5, 5, 10 mg/kg | Dose- dependent increase in LVSP, +dp/dtmax, and - dp/dtmax | [3] |
| Inflammation | ISO-induced MI in rats | Vasicine (p.o. for 7 days) | 2.5, 5, 10 mg/kg | Dose- dependent reduction of TNF-α and IL-6 levels | [3] |
| PI3K/Akt Pathway | ISO-induced MI in rats | Vasicine (p.o. for 7 days) | 2.5, 5, 10 mg/kg | Dose- dependent upregulation of p-PI3K and p-Akt expression | [3] |

Signaling Pathway: Cardioprotection via PI3K/Akt

The protective effect of vasicine against myocardial infarction is mediated by the activation of the PI3K/Akt signaling pathway, which in turn inhibits apoptosis.





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Caption: PI3K/Akt pathway activation by vasicine promotes cell survival.

Experimental Protocol: Isoproterenol-Induced Myocardial Infarction in Rats

This protocol describes the induction of MI in a rat model to evaluate the cardioprotective effects of vasicine.[3]

• Animal Model: Use male Wistar rats (n=8 per group).



• Grouping:

- Group 1 (Control): Administer normal saline (2 mL/kg, p.o.) for 7 days.
- Group 2 (ISO Control): Administer normal saline for 7 days, plus ISO induction.
- Group 3-5 (Vasicine): Pre-treat with vasicine (2.5, 5, or 10 mg/kg, p.o.) for 7 days, plus
 ISO induction.
- MI Induction: On days 6 and 7, inject Isoproterenol (ISO) dissolved in normal saline (100 mg/kg, s.c.) at a 24-hour interval.
- Sacrifice and Sample Collection: Sacrifice animals 48 hours after the first ISO injection.
 Collect blood for biochemical analysis (LDH, CK-MB, TnT) and heart tissue for histopathology and Western blot analysis.
- Histopathological Examination:
 - Fix heart tissue in 4% paraformaldehyde for 24 hours.
 - Process, embed in paraffin, and cut 5 μm sections.
 - Stain with hematoxylin and eosin (H&E) to assess pathological changes under a light microscope.
- Western Blot Analysis:
 - Homogenize heart tissue to extract proteins.
 - Perform SDS-PAGE and transfer proteins to a PVDF membrane.
 - Probe with primary antibodies for p-PI3K, p-Akt, Bcl-2, Bax, and cleaved Caspase-3.
 - Use appropriate secondary antibodies and a chemiluminescence detection system to visualize bands.

Anti-inflammatory & Antioxidant Activity



Vasicine exhibits potent anti-inflammatory effects by inhibiting pro-inflammatory mediators and demonstrates significant antioxidant activity through free radical scavenging.[1][4][5][7]

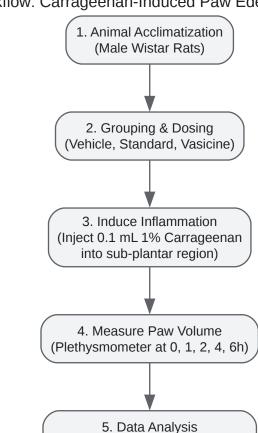
Quantitative Data: Anti-inflammatory and Antioxidant

Effects

| Assay Type | Model/Meth od | Compound | Dosage/Co ncentration | Result (% Inhibition / IC50) | Reference |
|-----------------------|---|---|--------------------------|--|-----------|
| Anti- inflammatory | Carrageenan- induced paw edema (rats) | Vasicine | 20 mg/kg | 59.51% inhibition at 6h | [4][8] |
| Anti- inflammatory | CFA-induced paw edema (rats) | Vasicinone | 10 mg/kg | 63.94% inhibition at 4 days | [4][5] |
| Anti- inflammatory | LPS- stimulated RAW 264.7 cells | Alkaloid Fraction (12% Vasicine) | 10 μg/mL | Significant reduction in iNOS & COX-2 expression | [9] |
| Antioxidant | DPPH Radical Scavenging | Vasicine | - | IC50: 212.3 ± 1.9 μΜ | [7] |
| Antioxidant | DPPH Radical Scavenging | Vasicine Acetate | 1000 μg/mL | 66.15% scavenging activity | [10] |
| Enzyme Inhibition | Acetylcholine sterase Inhibition | Vasicine | - | 38.4 ± 1.2% inhibition | [7] |

Experimental Workflow: In Vivo Anti-inflammatory Assay





Workflow: Carrageenan-Induced Paw Edema Model

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(Calculate % inhibition of edema)

Caption: Workflow for evaluating in vivo anti-inflammatory activity.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This model is used to evaluate acute anti-inflammatory activity.[4]

- Animals: Use male Wistar rats (150-200g). Fast animals overnight before the experiment.
- Grouping and Administration:
 - Control Group: Administer vehicle (e.g., normal saline).
 - Standard Group: Administer a standard anti-inflammatory drug (e.g., Indomethacin).



- Test Group: Administer Vasicine hydrochloride (e.g., 20 mg/kg, p.o.).
- Induction: One hour after drug administration, inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw.
- Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 h) and at specified intervals after (e.g., 1, 2, 4, 6 hours).
- Calculation: Calculate the percentage inhibition of edema for each group relative to the control group.
 - % Inhibition = [(Vc Vt) / Vc] × 100
 - Where Vc is the average paw volume of the control group and Vt is the average paw volume of the test group.

Experimental Protocol: DPPH Radical Scavenging Assay

This in vitro assay measures the free radical scavenging capacity of a compound.[11]

- Preparation: Prepare various concentrations of vasicine hydrochloride (e.g., 10-100 μM) in methanol. Prepare a 125 μM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
- Reaction: Add 1 mL of each vasicine concentration to 1 mL of the DPPH solution.
- Incubation: Shake the mixtures and incubate at 37°C for 30 minutes in the dark.
- Measurement: Measure the decrease in absorbance at 517 nm using a microplate reader against a methanol blank.
- Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

Respiratory Effects (Antitussive & Bronchodilator)

Vasicine and its derivatives are well-known for their effects on the respiratory system, including significant antitussive, expectorant, and bronchodilating activities.[12]



Ouantitative Data: Respiratory Activity

| Activity | Model | Compound | Dosage (p.o.) | Result | Reference |
|--------------------|---|----------|------------------|--|-----------|
| Antitussive | Ammonia- induced cough in mice | Vasicine | 45 mg/kg | Similar activity to codeine phosphate (30 mg/kg) | [12] |
| Expectorant | Phenol red secretion in mice | Vasicine | 45 mg/kg | 1.06-fold increase in phenol red secretion | [12] |
| Bronchodilato r | Acetylcholine -induced bronchoconst riction (guinea pigs) | Vasicine | 45 mg/kg | 28.59% prolongation of pre- convulsive time | [12] |

Experimental Protocol: Ammonia-Induced Cough in Mice

- Animals and Grouping: Use mice, grouped into control, standard (Codeine Phosphate, 30 mg/kg), and test groups (Vasicine, 5, 15, 45 mg/kg).
- Administration: Administer the respective substances orally.
- Cough Induction: 60 minutes after administration, place each mouse individually in a sealed chamber (e.g., 12 L) and introduce ammonia vapor (from 25% ammonium hydroxide) for 45 seconds.
- Observation: Record the frequency of coughs for a set period (e.g., 3 minutes) immediately after exposure.
- Analysis: Compare the cough frequency in the test groups to the control group to determine the antitussive effect.



Pharmacokinetic Properties

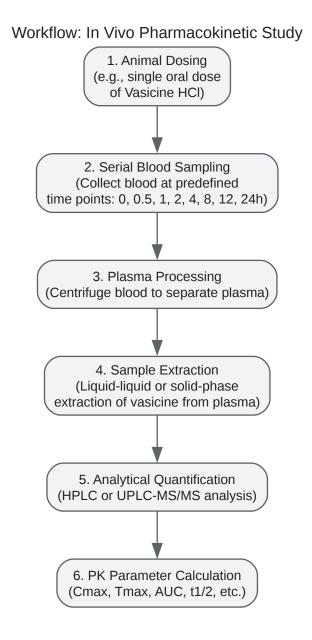
Understanding the absorption, distribution, metabolism, and excretion (ADME) of vasicine is crucial for its development as a therapeutic agent. Studies have been conducted in rats and rabbits using HPLC and UPLC-MS/MS methods.[13][14][15]

Quantitative Data: Pharmacokinetics of Vasicine

| Species | Dose & Route | Cmax | Tmax | Key Findings | Reference |
|-------------|-----------------------|------------|------|---|-----------|
| Wistar Rats | 0.065 mg/kg (p.o.) | 12.8 ng/mL | 4 h | Demonstrate s oral bioavailability. | [13][16] |
| Rabbits | 30 mg/kg (p.o.) | - | - | Co- administratio n with salbutamol significantly increases salbutamol bioavailability. | [14] |
| Rats | 50 mg/kg (p.o.) | - | - | Renal clearance is the major excretion pathway; 72 metabolites identified. | [17][18] |
| Rats | 2 mg/kg (i.v.) | - | - | In vivo activity is mainly due to the prototype VAS and a few metabolites. | [15] |



Experimental Workflow: Pharmacokinetic Study



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Caption: General workflow for an in vivo pharmacokinetics experiment.

Experimental Protocol: Vasicine Quantification in Rat Plasma by HPLC

This protocol provides a general method for determining vasicine concentration in plasma samples.[13][16]



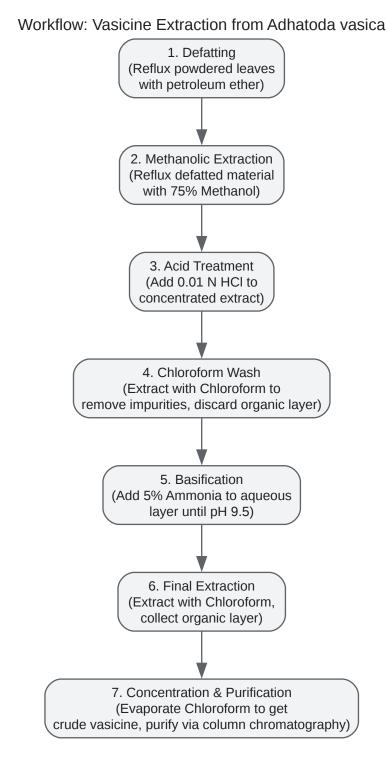
- Sample Preparation:
 - To 1 mL of rat plasma, add 10N HCl to adjust the pH to 6.2 to precipitate proteins.
 - Centrifuge and collect the supernatant.
 - Perform liquid-liquid extraction on the supernatant using chloroform (3x volume).
 - Collect the chloroform layer and evaporate it to dryness under a gentle stream of nitrogen.
- Reconstitution: Reconstitute the dried residue in 1 mL of methanol.
- · HPLC Analysis:
 - System: HPLC with a UV detector.
 - Column: C18 reverse-phase column.
 - Mobile Phase: A suitable mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
 - Flow Rate: Typically 1.0 mL/min.
 - Detection: UV detection at a wavelength appropriate for vasicine (e.g., 280 nm).[19]
 - Quantification: Create a standard curve by spiking known concentrations of pure vasicine into blank plasma and processing it alongside the test samples. Calculate the concentration in the unknown samples based on the standard curve.

Extraction and Isolation

A reliable method for extracting vasicine from its primary source, Adhatoda vasica, is essential for research and development. A modified acid-base extraction is commonly employed.[20]

Workflow: Modified Acid-Base Extraction of Vasicine





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Caption: Acid-base extraction and purification of vasicine.

Experimental Protocol: Modified Acid-Base Extraction



This method isolates vasicine from the dried leaves of Adhatoda vasica.[20][21]

- Defatting: Reflux 200g of powdered leaves with 750 mL of petroleum ether at 60°C for 90 minutes to remove lipids. Filter the plant material.
- Methanol Extraction: Reflux the defatted material with 800 mL of 75% methanol for 4 hours at 60°C. Cool and filter to collect the methanolic extract.
- Acidification: Concentrate the extract using a rotary evaporator. To the semi-solid residue, add 100 mL of 0.01 N HCl and stir for 4 hours. Filter to obtain a clear acidic solution.
- Impurity Removal: Transfer the acidic solution to a separatory funnel and wash three times with 100 mL of chloroform. Discard the chloroform layer, which contains non-alkaloidal impurities.
- Basification: Collect the aqueous layer and add 5% ammonia solution dropwise until the pH reaches 9.5. This precipitates the free base alkaloids.
- Final Extraction: Extract the basified solution three times with 100 mL of chloroform. The vasicine free base will move into the chloroform layer.
- Concentration: Combine the chloroform extracts and evaporate to dryness to yield crude vasicine.
- Purification (Optional): Further purify the crude product using column chromatography or preparative TLC.

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